molecular formula C8H8N2O B1601390 6-Methyl-1H-indazol-3-ol CAS No. 82722-05-2

6-Methyl-1H-indazol-3-ol

Cat. No. B1601390
CAS RN: 82722-05-2
M. Wt: 148.16 g/mol
InChI Key: XAJGLOJSIXFHBC-UHFFFAOYSA-N
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Description

“6-Methyl-1H-indazol-3-ol” is a derivative of indazole . Indazole is a bicyclic compound, consisting of two nitrogen atoms and a benzene ring . It is a significant scaffold in medicinal chemistry, found in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of indazoles has been explored extensively. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Chemical Reactions Analysis

Indazole-containing compounds can undergo a variety of chemical reactions. For example, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles .

Scientific Research Applications

Antimicrobial Activity

Indazole compounds have been studied for their antimicrobial properties. For example, certain derivatives have shown moderate-to-high activity against bacteria such as Staphylococcus spp. , Pseudomonas aeruginosa , Proteus spp. , and Escherichia coli . It’s plausible that “6-Methyl-1H-indazol-3-ol” could be explored for similar antimicrobial applications.

Anti-inflammatory and Analgesic Effects

Indazole derivatives have also been investigated for their potential anti-inflammatory and analgesic effects. Specifically, some compounds have been studied for their effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage . “6-Methyl-1H-indazol-3-ol” may hold potential in this area as well.

Inhibition of Enzymes

Certain indazole compounds have shown promise as inhibitors of enzymes like fibroblast growth factor receptor 1 (FGFR1), which are implicated in various diseases . The derivative “6-Methyl-1H-indazol-3-ol” could be a candidate for further research as an enzyme inhibitor.

Cancer Research

The inhibitory activity of indazole derivatives against enzymes also extends to cancer research, where they may exhibit anti-proliferative activity against cancer cells . “6-Methyl-1H-indazol-3-ol” might be investigated for its potential efficacy in cancer treatment protocols.

Synthesis Strategies

Recent advances in synthetic strategies for indazole compounds open up possibilities for creating novel derivatives with specific properties . “6-Methyl-1H-indazol-3-ol” could benefit from these new methods to enhance its application scope.

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic approaches and exploring the biological activities of indazole-based compounds .

properties

IUPAC Name

6-methyl-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJGLOJSIXFHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512873
Record name 6-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82722-05-2
Record name 6-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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